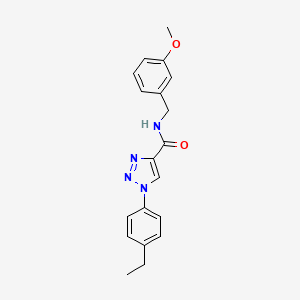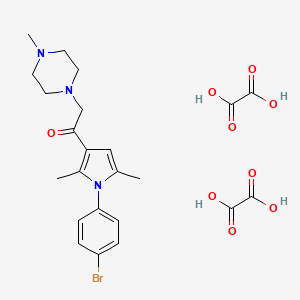
1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone dioxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone dioxalate is a useful research compound. Its molecular formula is C23H28BrN3O9 and its molecular weight is 570.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Hydrogen-bonding Patterns in Enaminones
Research by Balderson et al. (2007) on compounds similar to the requested chemical demonstrated the significance of hydrogen bonding in enaminones. Their study, "Hydrogen-bonding patterns in enaminones," revealed how intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups plays a crucial role in stabilizing crystal structures (Balderson, Fernandes, Michael, & Perry, 2007).
Synthesis and Evaluation of Novel Compounds
Asghari et al. (2016) synthesized new derivatives similar to the compound , exploring their potential as inhibitors of 15-lipoxygenase. This research, "Synthesis of 5,5′‐(ethane‐1,2‐diyl)bis(3‐((5‐bromo‐6‐methyl‐2‐tertiaryaminopyrimidin‐4‐yl)thio)‐4H‐1,2,4‐triazol‐4‐amines)," provides insight into the synthesis and potential biological applications of these compounds (Asghari, Bakavoli, Eshghi, Saberi, & Ebrahimpour, 2016).
Pyrolysis Products of Psychoactive Substances
A study on the pyrolysis products of a related compound, "2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride," was conducted by Texter et al. (2018). This research, "Identification of pyrolysis products of the new psychoactive substance," highlights the formation of various products under pyrolytic conditions, which is relevant for understanding the thermal stability and decomposition products of similar compounds (Texter, Waymach, Kavanagh, O'Brien, Talbot, Brandt, & Gardner, 2018).
Inhibitors of Glycolic Acid Oxidase
Rooney et al. (1983) explored derivatives of a similar structure as inhibitors of glycolic acid oxidase in their study "Inhibitors of glycolic acid oxidase. 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives." This research offers insights into the potential biomedical applications of compounds with similar structures, particularly in enzymatic inhibition (Rooney, Randall, Streeter, Ziegler, Cragoe, Schwam, Michelson, Williams, Eichler, Duggan, Ulm, & Noll, 1983).
Synthesis and Biological Evaluation of Pyrazolopyrimidines
Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines and evaluated their anticancer and anti-5-lipoxygenase activities. The study titled "Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents" provides insights into the potential biomedical applications of such compounds (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
特性
IUPAC Name |
1-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-(4-methylpiperazin-1-yl)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN3O.2C2H2O4/c1-14-12-18(19(24)13-22-10-8-21(3)9-11-22)15(2)23(14)17-6-4-16(20)5-7-17;2*3-1(4)2(5)6/h4-7,12H,8-11,13H2,1-3H3;2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTLPAKBNZYCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)CN3CCN(CC3)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrN3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2554548.png)
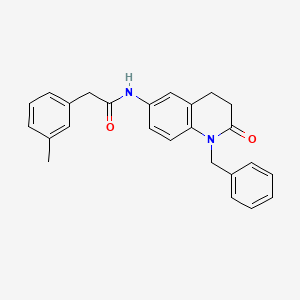
![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)propyl]prop-2-enamide](/img/structure/B2554550.png)
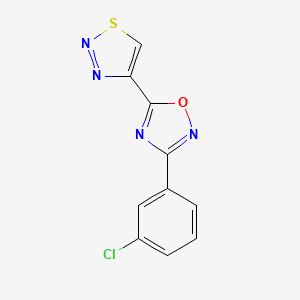
![1-(5-Chloro-2-methoxyphenyl)-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2554554.png)
![4-Benzyl-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2554555.png)
![4-[(Z)-3-(butylamino)-2-cyano-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2554556.png)
![3-[[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2554559.png)
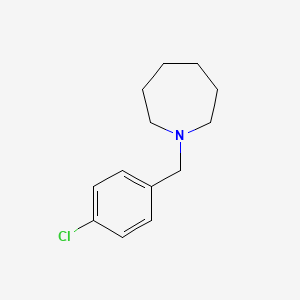
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2554562.png)
![(E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamide](/img/structure/B2554564.png)
![3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B2554565.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2554569.png)
